molecular formula C24H31FO6 B1250709 Aerobid CAS No. 77326-96-6

Aerobid

カタログ番号: B1250709
CAS番号: 77326-96-6
分子量: 434.5 g/mol
InChIキー: XSFJVAJPIHIPKU-CCRGDLLISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aerobid, also known as flunisolide, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in the treatment of asthma and allergic rhinitis. Flunisolide works by activating glucocorticoid receptors, which helps reduce inflammation and immune responses .

科学的研究の応用

Flunisolide has a wide range of applications in scientific research:

作用機序

Target of Action

Aerobid, also known as Aerospan, is a corticosteroid with anti-inflammatory actions . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

This compound acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers anti-inflammatory actions . These actions are thought to involve lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The activation of glucocorticoid receptors by this compound leads to the suppression of endogenous inflammatory mediators such as kinins, histamine, liposomal enzymes, and prostaglandins . This results in the inhibition of inflammatory cell migration and the reversal of increased capillary permeability, thereby decreasing the access of inflammatory cells to the site of inflammation .

Pharmacokinetics

After oral inhalation of 1 mg flunisolide, the total systemic availability was 40% . The flunisolide that is swallowed is rapidly and extensively converted to the 6β-OH metabolite and to water-soluble conjugates during the first pass through the liver . This offers a metabolic explanation for the low systemic activity of oral flunisolide itself since the metabolite has low corticosteroid potency . The inhaled flunisolide absorbed through the bronchial tree is converted to the same metabolites . The plasma half-life of flunisolide is approximately 1.8 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and immune responses . This results in the reduction of symptoms associated with conditions like asthma, including watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhaler system of this compound contains a microcrystalline suspension of flunisolide as the hemihydrate in propellants with sorbitan trioleate as a dispersing agent . This system is designed to deliver at least 100 metered inhalations . Therefore, the proper use and maintenance of the inhaler system are crucial for the effective delivery of the medication. Additionally, individual patient characteristics, such as age, liver, kidney, or heart conditions, may require caution in patients receiving inhaled flunisolide .

生化学分析

Biochemical Properties

Flunisolide, the active component of Aerobid, plays a crucial role in biochemical reactions by interacting with glucocorticoid receptors. These receptors are part of the steroid hormone receptor family and are involved in regulating the expression of specific genes. Flunisolide binds to these receptors, forming a complex that translocates to the cell nucleus and interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of anti-inflammatory proteins and inhibits the expression of pro-inflammatory genes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In airway epithelial cells, flunisolide reduces the production of inflammatory mediators such as cytokines and chemokines. This reduction in inflammatory mediators leads to decreased recruitment of inflammatory cells like eosinophils and neutrophils to the airways. Additionally, flunisolide influences cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition results in reduced gene expression of pro-inflammatory cytokines and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, flunisolide induces a conformational change that allows the receptor to dissociate from heat shock proteins and translocate to the nucleus. In the nucleus, the flunisolide-receptor complex binds to glucocorticoid response elements on the DNA, leading to the transcriptional activation of anti-inflammatory genes and suppression of pro-inflammatory genes . This mechanism results in the inhibition of phospholipase A2, reducing the production of arachidonic acid and subsequent synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Flunisolide demonstrates stability in its anti-inflammatory effects with chronic use. Long-term use may lead to potential side effects such as adrenal suppression due to systemic absorption . Studies have shown that the therapeutic effects of flunisolide are maintained over extended periods, with improvements in pulmonary function observed within one to four weeks of treatment initiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, flunisolide effectively reduces airway inflammation and hyperresponsiveness. At higher doses, adverse effects such as immunosuppression and growth retardation have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in clinical settings.

Metabolic Pathways

Flunisolide is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway involves the conversion of flunisolide to its 6β-hydroxy metabolite, which is then conjugated to form water-soluble metabolites for excretion . This metabolic process ensures the rapid clearance of flunisolide from the systemic circulation, minimizing systemic side effects.

Transport and Distribution

This compound is administered via inhalation, allowing for direct delivery to the lungs. Flunisolide is rapidly absorbed through the bronchial mucosa and distributed within the lung tissues. The drug’s distribution is facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular glucocorticoid receptors . The localized delivery to the lungs ensures high concentrations at the site of action while minimizing systemic exposure.

Subcellular Localization

Flunisolide’s subcellular localization is primarily within the cell nucleus, where it exerts its effects on gene transcription. The drug’s ability to bind to glucocorticoid receptors and translocate to the nucleus is essential for its anti-inflammatory action . Additionally, flunisolide may undergo post-translational modifications that influence its activity and stability within the cell.

準備方法

Synthetic Routes and Reaction Conditions: Flunisolide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its activity. Key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Fluorination: Addition of a fluorine atom to enhance the compound’s potency and stability.

    Acetal Formation: Formation of an acetal group to improve the compound’s pharmacokinetic properties.

Industrial Production Methods: Industrial production of flunisolide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: Flunisolide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated steroids

類似化合物との比較

  • Beclomethasone
  • Budesonide
  • Fluticasone

Flunisolide stands out due to its specific formulation for inhalation and its balance of efficacy and safety in treating respiratory conditions.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Aerobid involves the conversion of 16α,17α-epoxy-9α-fluoro-11β-hydroxy-21-ester-3,20-dioxo-1,4-pregnadiene into the final product.", "Starting Materials": [ "16α,17α-epoxy-9α-fluoro-11β-hydroxy-21-ester-3,20-dioxo-1,4-pregnadiene", "Sodium hydride", "Methyl iodide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Water" ], "Reaction": [ "16α,17α-epoxy-9α-fluoro-11β-hydroxy-21-ester-3,20-dioxo-1,4-pregnadiene is treated with sodium hydride in methanol to form the corresponding 9α-fluoro-11β-hydroxy-16α,17α-epoxy-21-methoxycarbonyl-1,4-pregnadiene.", "The above product is then reacted with methyl iodide to form 9α-fluoro-11β-hydroxy-16α,17α-epoxy-21-methoxycarbonyl-1,4,9(11)-pregnatriene-3-one.", "The above product is then treated with hydrochloric acid to remove the methoxycarbonyl group and form 9α-fluoro-11β-hydroxy-16α,17α-epoxy-1,4,9(11)-pregnatriene-3,20-dione.", "The above product is then reacted with sodium hydroxide in chloroform to form 9α-fluoro-11β-hydroxy-16α,17α-epoxy-1,4-pregnadiene-3,20-dione.", "The final step involves the reaction of the above product with water to form Aerobid." ] }

Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin.

CAS番号

77326-96-6

分子式

C24H31FO6

分子量

434.5 g/mol

IUPAC名

(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1

InChIキー

XSFJVAJPIHIPKU-CCRGDLLISA-N

異性体SMILES

CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=CC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C

SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O

正規SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C

melting_point

226-230
245 °C

物理的記述

Solid

ピクトグラム

Acute Toxic; Irritant; Health Hazard

溶解性

Practically insoluble
3.74e-02 g/L

同義語

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aerobid
Reactant of Route 2
Aerobid
Reactant of Route 3
Aerobid
Reactant of Route 4
Aerobid
Reactant of Route 5
Aerobid
Reactant of Route 6
Aerobid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。